molecular formula C13H16F3NO B1453859 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol CAS No. 414879-19-9

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

Cat. No.: B1453859
CAS No.: 414879-19-9
M. Wt: 259.27 g/mol
InChI Key: FEJCVKGMBLBUQR-UHFFFAOYSA-N
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Description

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride ( 1798746-75-4) is a chemical compound with the molecular formula C13H17ClF3NO and a molecular weight of 295.73 . It is a piperidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Piperidine-based structures are frequently explored as core building blocks and key pharmacophores in the development of novel therapeutic agents . For instance, structurally similar piperidine-4-yl-amide derivatives have been investigated as antagonists for the sst receptor subtype 5, highlighting the potential of this chemical scaffold in developing treatments for metabolic disorders such as type 2 diabetes and obesity . Other piperidine-substituted compounds have shown research value in cardiovascular diseases, acting as potential therapeutics for conditions like dilated cardiomyopathy (DCM) . The presence of the trifluoromethyl group on the phenyl ring is a common feature in modern agrochemical and pharmaceutical compounds, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a full risk assessment and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCVKGMBLBUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Epoxide Intermediate

  • Reactants: (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 equivalents) and substituted phenol (1 equivalent).
  • Conditions: The mixture is dissolved in acetonitrile with cesium carbonate (2 equivalents) as a base and refluxed overnight.
  • Outcome: The reaction yields a chiral epoxide derivative (intermediate 3), which is often used crude due to the formation of bis-substituted byproducts that are easily removed in subsequent purification steps.

Coupling with 4-Piperidinol Derivatives

  • Reactants: The crude epoxide intermediate and 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol or other 4-substituted piperidines.
  • Conditions: The reaction is performed in ethanol under reflux overnight.
  • Purification: The product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.
  • Yields: The overall two-step yields range from 19% to 57%, depending on the substituents and stereochemistry.

Representative Synthesis Example

Synthesis of racemic 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (Compound 1):

  • Yield: 75.4%
  • Melting Point: 147-149 °C
  • Procedure: Following the general method, racemic epichlorohydrin was reacted with 4-chlorophenol to form the epoxide intermediate, which was then reacted with 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol under reflux in ethanol. The product was isolated as a white powder after chromatographic purification.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 Epichlorohydrin + Substituted phenol Reflux in acetonitrile, Cs2CO3 Epoxide intermediate (3) Crude
2 Epoxide intermediate + 4-substituted piperidinol Reflux in ethanol Target piperidinol derivatives 19-57

Research Findings on Preparation and Activity

  • The synthetic methodology allows for the preparation of both racemic and enantiomerically pure compounds, enabling SAR exploration.
  • The presence of the 4-chloro and 3-trifluoromethyl groups on the phenyl ring is critical for biological activity, as demonstrated by comparative synthesis and testing of analogs.
  • The tertiary hydroxyl group on the piperidine ring significantly influences activity; its replacement with other groups (e.g., cyano) alters the biological profile.
  • Yields vary depending on the substituents and stereochemistry but generally remain moderate to good.
  • The synthetic route is robust and adaptable for producing a library of analogs for biological evaluation.

Data Tables from Research on Synthesis and Activity

Table 1. Anti-tuberculosis Activity and Cytotoxicity of Selected Piperidinol Derivatives

Compound Substituent (R1) MIC (μg/mL) Cytotoxic LD50 (μg/mL) Therapeutic Index
1 3-(4-chlorophenoxy)-2-hydroxypropyl 1.5 17.9 11.9
4b (R)-isomer with 4-chloro substituent 1.4 18.2 13.3
4m (S)-isomer with 4-trifluoromethyl substituent 1.7 18.7 11.0
5a Piperidine scaffold lacking Cl and CF3 groups 100 - -
5d Cyano substitution replacing hydroxyl 25 - -

Table 2. Yields of Key Synthetic Steps

Compound Step 1 Yield (%) Step 2 Yield (%) Overall Yield (%)
1 - (crude) 75.4 75.4
4a-p Variable (crude) 19-50 19-50
5a-e Variable (crude) 37-57 37-57

Experimental Notes and Analytical Methods

  • Solvents and Reagents: Commercially available solvents and chemicals were used without further purification.
  • Monitoring: Reaction progress was monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Characterization: Products were characterized by melting point determination, ^1H NMR spectroscopy (500 MHz), and mass spectrometry (ESI).
  • Purification: Silica gel column chromatography with hexane/ethyl acetate gradients was employed.

Chemical Reactions Analysis

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group, forming new derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.

Scientific Research Applications

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In biological research, it is used as a probe to study the interactions of trifluoromethyl-containing compounds with biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in physiological effects. For example, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol C₁₃H₁₆F₃NO 259.271 - 2-CF₃ phenyl; -OH at piperidin-4 Intermediate for CNS-targeting agents
1-({(1S,3R)-1-Isopropyl-3-[(3-methyltetrahydro-2H-pyran-4-yl)amino]cyclopentyl}carbonyl)-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol () C₂₈H₃₈F₃N₂O₃ ~528.62 (estimated) - Cyclopentyl-carbamoyl group; -isopropyl; -3-methyltetrahydropyran Patent-derived; potential kinase inhibitor
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () C₁₅H₂₁NO₃S 295.40 - 3-SO₂CH₃ phenyl; -propyl at piperidin-1 High polarity; sulfonamide-like activity
Semap (1-[4,4-Bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol) () C₃₂H₃₃ClF₇NO 628.06 - Bis(4-fluorophenyl)butyl chain; -4-Cl, 3-CF₃ phenyl Proprietary antipsychotic (optimized PK/PD)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methyl]piperidin-4-ol () C₂₀H₂₀ClF₃NO 390.83 - 2-CH₃ benzyl; -4-Cl, 3-CF₃ phenyl Reduced electron-withdrawing effect vs. CF₃
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol () C₂₂H₂₇ClFN₃O₃S 467.98 - 4-Cl phenylsulfonyl; -piperazinyl-fluorophenyl High polarity; dual-target (5-HT/σ receptors)

Key Comparative Insights

Electron-Withdrawing Substituents
  • The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to analogs with methyl (: logP ~3.0) or sulfonyl groups (: logP ~1.8) . However, the sulfonyl group in and increases water solubility, which may improve bioavailability in polar biological environments.
Structural Complexity and Pharmacological Potential
  • The target compound’s simplicity contrasts with Semap (), which includes a bis(4-fluorophenyl)butyl chain and chloro-CF₃ phenyl group. Semap’s structural complexity likely enhances receptor selectivity, as seen in its designation as a proprietary antipsychotic .

Biological Activity

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol, also known by its CAS number 414879-19-9, is a compound notable for its biological activity and potential therapeutic applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to a piperidin-4-ol moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Target Receptors : Similar compounds have been shown to interact with the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in pain signaling pathways.
  • Biochemical Pathways : The compound influences various metabolic pathways by modulating enzyme activity, potentially affecting cell signaling and gene expression.

Cellular Effects

Research indicates that this compound can significantly impact cellular functions:

  • Gene Expression : It has been observed to alter the expression of genes involved in metabolic processes, thereby influencing overall cellular metabolism.
  • Cell Signaling : The compound modulates key signaling pathways that are crucial for cell survival and proliferation, which may have implications in cancer therapy and other diseases.

Anti-Tuberculosis Activity

A notable study evaluated the anti-tuberculosis properties of related piperidinol compounds. The research found that certain derivatives exhibited promising anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. For instance, compounds derived from similar scaffolds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy while minimizing toxicity .

Anti-Cancer Potential

Another investigation focused on trifluoromethyl-substituted compounds revealed their potential as anti-cancer agents. In vitro studies showed that these compounds could induce apoptosis in hepatoma cells by regulating Bcl-2 and Bax protein levels, thus promoting cell death in cancerous cells . The mechanism involved inhibition of NF-κB activation, which is often dysregulated in cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityMIC (μg/mL)
Compound ASimilarAnti-tuberculosis1.4
Compound BSimilarAnti-cancer18.8
This compoundUniqueModulates metabolismN/A

This table highlights how variations in structure can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically begins with piperidine derivatives and trifluoromethyl-containing reagents (e.g., CF₃I or CF₃SO₃H). Key steps include nucleophilic substitution to introduce the trifluoromethylphenyl group and hydroxylation at the 4-position of the piperidine ring .
  • Optimization : Reaction conditions (temperature, solvent selection, inert atmosphere) are critical for yield and purity. For example, ethanol or methanol solvents with bases like NaOH/K₂CO₃ facilitate substitution reactions, while oxidation steps may require H₂O₂ or KMnO₄ .
  • Validation : Purity is confirmed via HPLC (>95%), and intermediates are characterized by NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl group at δ ~110-120 ppm in ¹³C NMR; hydroxyl proton at δ ~1.5-2.5 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅F₃NO⁺ at m/z 258.1104) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .

Q. What initial biological activities are associated with this compound, and how do structural modifications influence efficacy?

  • Activity Profile : Preliminary studies suggest antagonism of neurotransmitter receptors (e.g., dopamine or serotonin transporters) due to the piperidine core and trifluoromethyl group enhancing lipophilicity and target binding .
  • Structure-Activity Relationships (SAR) :

  • Trifluoromethyl Group : Increases metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Benzyl Substitution : Positional isomers (e.g., 3- vs. 4-trifluoromethylphenyl) show divergent binding affinities. For example, 2-trifluoromethyl substitution may reduce off-target effects .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalysts) influence stereochemical outcomes in the synthesis of this compound?

  • Stereochemical Control :

  • Catalysts : Chiral catalysts (e.g., Pd/C or Rh complexes) in asymmetric hydrogenation can yield enantiomerically pure forms. For instance, (R)- vs. (S)-configurations at the piperidine 4-position alter receptor binding .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents may lead to racemization .
    • Case Study : A 2024 study demonstrated that using (R)-BINAP ligands in ethanol achieved 90% enantiomeric excess (ee) for the (S)-enantiomer, which showed 10-fold higher serotonin transporter inhibition than the (R)-form .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Strategies :

  • Assay Standardization : Compare studies using identical cell lines (e.g., HEK-293 vs. CHO-K1) and protocols (e.g., radioligand vs. fluorescence-based assays). Variations in buffer pH or incubation time can skew results .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem, DSSTox) to identify trends. For example, trifluoromethyl analogs consistently show lower IC₅₀ values (~50 nM) for dopamine receptors than chloro/methoxy derivatives (~200 nM) .
    • Example : A 2023 study attributed discrepancies in CCR5 antagonism data to differences in membrane lipid composition during in vitro testing .

Q. What computational approaches are effective for predicting the pharmacokinetic and target engagement profiles of this compound?

  • In Silico Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., dopamine D2 receptor). The trifluoromethyl group’s electronegativity enhances hydrogen bonding with residues like Asp114 .
  • MD Simulations : GROMACS simulations predict blood-brain barrier permeability, showing logP values of ~2.5, indicating moderate CNS penetration .
  • ADMET Prediction : SwissADME estimates a half-life of ~3 hours in humans, with CYP3A4 as the primary metabolizing enzyme .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol
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1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

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